

Mass Spectrometry Characterization Guide: 5-Chloro-4-methoxy-2-phenylpyrimidine

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Compound of Interest

Compound Name: 5-Chloro-4-methoxy-2-phenylpyrimidine

CAS No.: 901311-79-3

Cat. No.: B3300452

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Executive Summary

5-Chloro-4-methoxy-2-phenylpyrimidine (CAS: 13466-99-4) is a critical heterocyclic intermediate employed in the synthesis of bioactive kinase inhibitors and agrochemicals.^[1] Its quality control is pivotal, as trace impurities—specifically hydrolysis products and regioisomers—can significantly alter the potency of downstream APIs.

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the characterization of this compound. Unlike standard datasheets, we evaluate the performance of LC-ESI-MS/MS against GC-EI-MS, providing evidence-based protocols to distinguish the target analyte from structurally similar impurities such as 5-chloro-2-phenylpyrimidin-4-ol.

Part 1: Technical Background & Molecular Properties

The presence of the chlorine atom and the methoxy group on the pyrimidine ring dictates the mass spectral behavior. The chlorine atom provides a distinct isotopic signature (3:1 intensity

ratio for

), serving as an internal diagnostic tool for ion confirmation.[1]

| Property | Specification |
|--------------------------|---|
| Formula | C ₁₁ H ₉ ClN ₂ O |
| Monoisotopic Mass | 220.0403 Da |
| [M+H] ⁺ (ESI) | 221.0476 m/z |
| Key Structural Features | Phenyl ring (C2), Methoxy group (C4), Chlorine (C5) |
| Isotopic Pattern | Distinct M and M+2 peaks (approx. 3:1 ratio) |

Part 2: Comparative Analysis of Analytical Approaches

Comparison 1: Ionization Source Efficiency (ESI vs. EI)

For this specific pyrimidine derivative, the choice of ionization source fundamentally alters the fragmentation information obtained.

| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-EI-MS |
|-----------------------|--|---|
| Primary Ion Observed | Protonated Molecular Ion | Radical Cation |
| Sensitivity | High (Picogram level detection) | Moderate (Nanogram level) |
| Fragmentation Control | Tunable via Collision Energy (CE) | Hard ionization (70 eV fixed) |
| Suitability | Ideal for trace impurity profiling in polar solvents.[1] | Best for structural fingerprinting (library matching).[1] |
| Data Insight | ESI preserves the molecular ion, essential for purity assays where the parent peak must be dominant. | EI induces extensive fragmentation, useful for confirming the position of the phenyl group via specific ring cleavages. |

Verdict: LC-ESI-MS/MS is the superior choice for quantitative impurity profiling due to its softer ionization, which prevents in-source fragmentation of labile methoxy groups, a common issue in EI.

Comparison 2: Differentiation from Critical Impurities

A major challenge in characterizing **5-Chloro-4-methoxy-2-phenylpyrimidine** is distinguishing it from its hydrolysis product, 5-chloro-2-phenylpyrimidin-4-ol (often existing as the lactam tautomer).[1]

- Target Analyte: Shows a characteristic loss of 15 Da (methyl radical) and 28 Da (CO) from the methoxy group.[1]
- Impurity (Hydrolysis Product): Lacks the methoxy loss channel; exhibits a loss of 43 Da (HNCO) characteristic of the lactam ring structure.

Part 3: Experimental Protocols

Protocol A: LC-ESI-MS/MS Characterization

This protocol is designed for high-sensitivity identification and quantitation.[1]

1. Sample Preparation:

- Dissolve 1 mg of **5-Chloro-4-methoxy-2-phenylpyrimidine** in 1 mL of Methanol (HPLC grade).
- Dilute to 1 µg/mL with 50:50 Methanol:Water (0.1% Formic Acid).[1]

2. LC Conditions:

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.[1]

3. MS Parameters (Source: ESI Positive):

- Capillary Voltage: 3500 V.
- Gas Temperature: 300°C.[1][3]
- Nebulizer Pressure: 35 psi.[1]
- Scan Range: 50–500 m/z.[1]

4. Expected Transitions (MRM):

- Quantifier: 221.0

185.0 (Loss of HCl).[1]

- Qualifier: 221.0

206.0 (Loss of

).[\[1\]](#)

Protocol B: GC-EI-MS Structural Confirmation

Use this protocol for library matching and structural verification.[\[1\]](#)

1. Conditions:

- Inlet: 250°C, Split mode (20:1).
- Column: HP-5ms (30m x 0.25mm x 0.25µm).[\[1\]](#)[\[4\]](#)
- Oven: 80°C (1 min)
20°C/min
280°C (3 min).
- Source: 230°C, 70 eV.[\[1\]](#)[\[4\]](#)

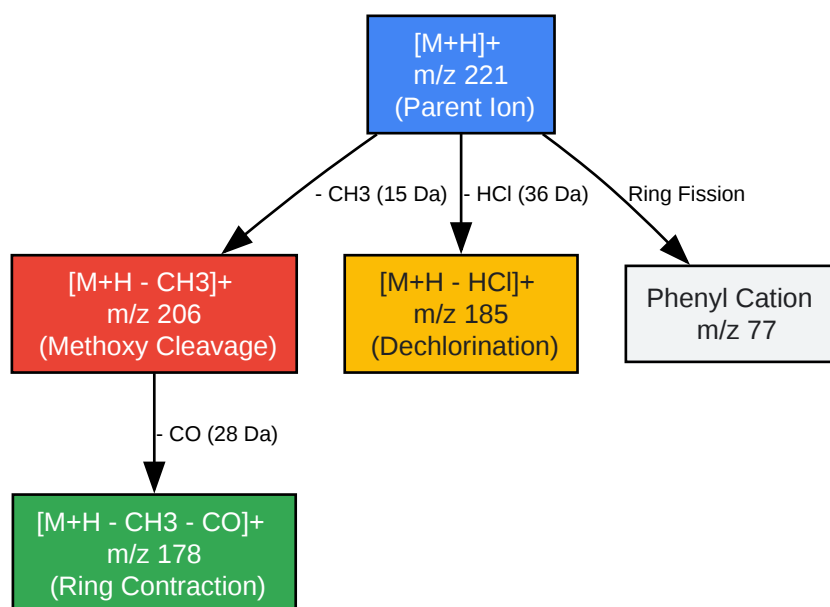
Part 4: Data Presentation & Fragmentation Analysis

Table 1: Key MS/MS Fragment Ions (ESI+)[\[1\]](#)

| m/z (Measured) | Ion Identity | Proposed Mechanism | Relative Abundance |
|----------------|--------------|------------------------------|--------------------|
| 221.0 | | Protonated Parent | 100% |
| 223.0 | | Isotope | ~32% |
| 206.0 | | Radical loss of Methyl group | 45% |
| 185.0 | | Elimination of HCl | 20% |
| 178.0 | | Sequential loss of CO | 15% |
| 77.0 | | Phenyl cation | 10% |

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways under Collision Induced Dissociation (CID).

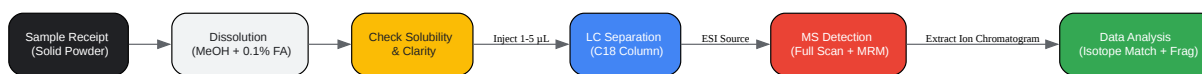


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Caption: ESI-MS/MS fragmentation pathway showing primary methoxy cleavage and secondary ring contraction.[1]

Part 5: Analytical Workflow Diagram

This workflow ensures the validity of the characterization process, from sample prep to data reporting.



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Caption: Step-by-step analytical workflow for validating **5-Chloro-4-methoxy-2-phenylpyrimidine**.

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